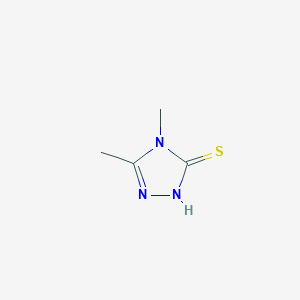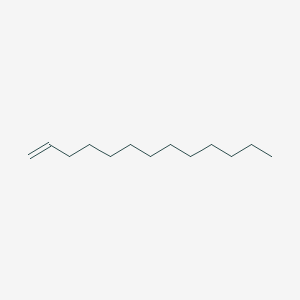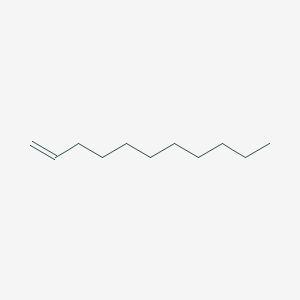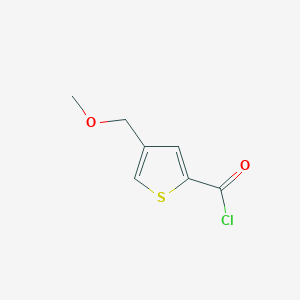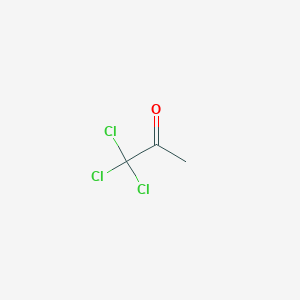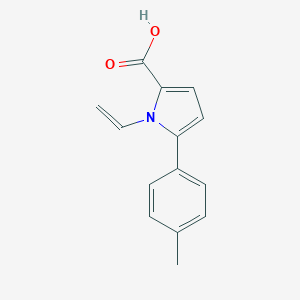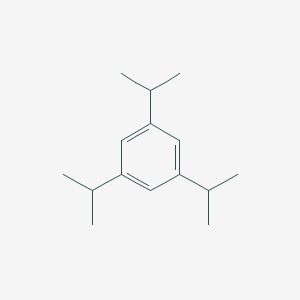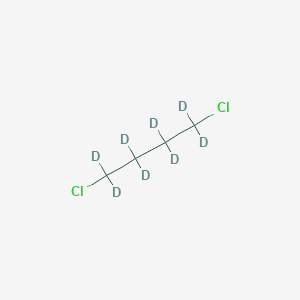![molecular formula C15H16FNO2S B165219 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-77-1](/img/structure/B165219.png)
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as Fexofenadine, is a second-generation antihistamine drug used to treat allergies. It was first approved by the FDA in 1996 and is available in both prescription and over-the-counter forms.
Mécanisme D'action
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid works by blocking the action of histamine, a chemical released by the body in response to an allergic reaction. Histamine is responsible for causing the symptoms of allergies such as itching, sneezing, and runny nose. This compound blocks the histamine receptor, preventing the release of histamine and reducing the symptoms of allergies.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the central nervous system, making it a preferred choice for treating allergies. It does not cause drowsiness or impair cognitive function. This compound is also well-tolerated by most patients, with few reported side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has several advantages for use in lab experiments. It is readily available and easy to synthesize. This compound is also stable under a variety of conditions, making it a good choice for long-term storage. However, this compound has limitations in that it is specific to histamine receptors and may not be effective in treating other conditions.
Orientations Futures
There are several future directions for research on 2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is its potential use in treating other conditions such as chronic urticaria and asthma. This compound has also been studied for its effects on cognitive function and sleep, and further research in this area may be warranted. Another area of interest is the development of new formulations of this compound that may improve its effectiveness or reduce side effects.
Conclusion:
In conclusion, this compound is a second-generation antihistamine drug used to treat allergies. It is synthesized using a variety of methods and has been extensively studied for its use in treating allergies. This compound works by blocking the action of histamine, and has minimal effects on the central nervous system. This compound has several advantages for use in lab experiments, but also has limitations. Future research on this compound may focus on its potential use in treating other conditions and the development of new formulations.
Méthodes De Synthèse
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(4-ethyl-5-methylthiazol-2-yl)aniline with 3-fluoro-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield this compound.
Applications De Recherche Scientifique
2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been extensively studied for its use in treating allergies. It has been shown to be effective in reducing symptoms such as sneezing, itching, and runny nose. This compound has also been studied for its potential use in treating other conditions such as chronic urticaria and asthma. In addition, this compound has been studied for its effects on cognitive function and sleep.
Propriétés
Numéro CAS |
138568-77-1 |
|---|---|
Formule moléculaire |
C15H16FNO2S |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C15H16FNO2S/c1-4-13-9(3)20-14(17-13)11-6-5-10(7-12(11)16)8(2)15(18)19/h5-8H,4H2,1-3H3,(H,18,19) |
Clé InChI |
SKQHAIUMPOFQQZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
SMILES canonique |
CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



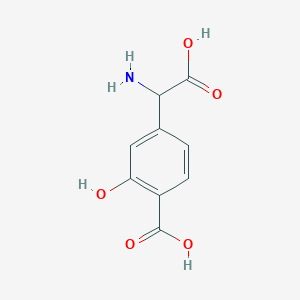
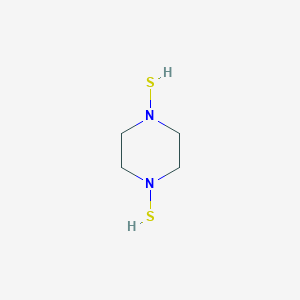
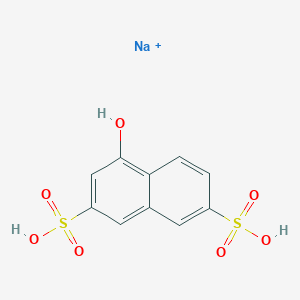
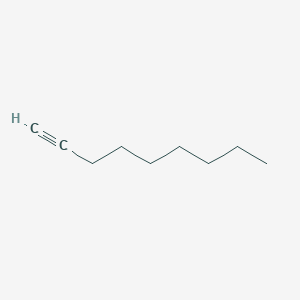
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
